
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of 2-aminothiophenol with α,β-unsaturated carbonyl compounds: This reaction often requires acidic or basic catalysts and elevated temperatures.
Condensation reactions: Using naphthylamine derivatives and thiocarbonyl compounds under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous flow reactors: For large-scale production with consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzothiazepines.
Aplicaciones Científicas De Investigación
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- has various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for conditions like hypertension and anxiety.
Industry: Use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways Involved: Modulating signaling pathways related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Benzothiazepine derivatives: Known for their diverse pharmacological activities.
Dihydrobenzothiazepines: Studied for their potential therapeutic applications.
Uniqueness
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2-(1-naphthalenyl)- is unique due to its specific structural features and the presence of the naphthalenyl group, which may confer distinct biological properties.
Propiedades
Número CAS |
89813-63-8 |
|---|---|
Fórmula molecular |
C19H15NOS |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C19H15NOS/c21-19-12-18(22-17-11-4-3-10-16(17)20-19)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,18H,12H2,(H,20,21) |
Clave InChI |
TWVQQNYBVWRJFX-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
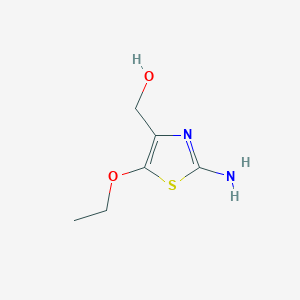


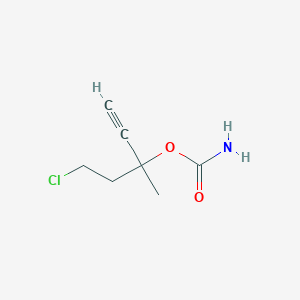
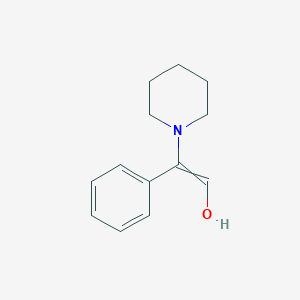
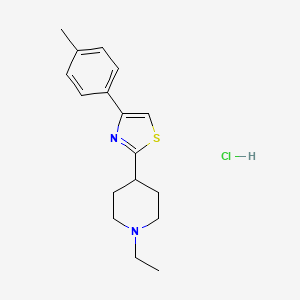

![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
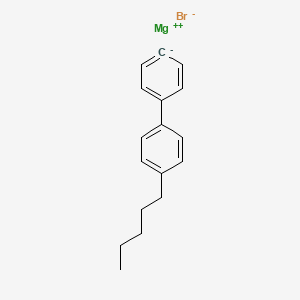
![Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate](/img/structure/B14400422.png)
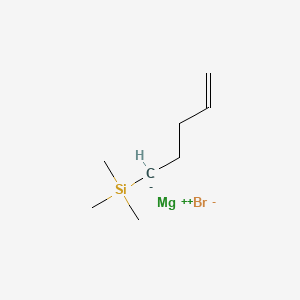
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
